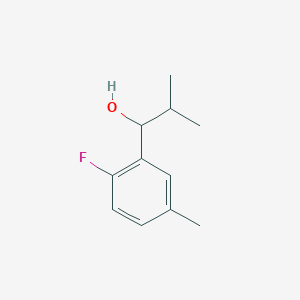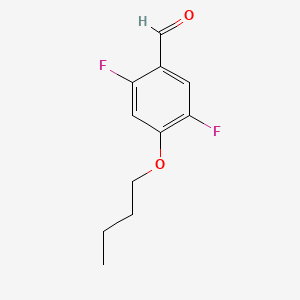
Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . It is characterized by its stability and reactivity, which are essential for forming carbon-carbon bonds in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under inert conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:
2-hydroxy-5-(trifluoromethyl)phenylboronic acid+KHF2→Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions: Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Formation of boronic acids.
Reduction: Formation of boronates.
Substitution: Formation of biaryl compounds in Suzuki–Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate involves its role as a boron source in various chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of boron and palladium intermediates, which facilitate the coupling process .
Comparación Con Compuestos Similares
- Potassium trifluoro(2-fluoro-5-(trifluoromethyl)phenyl)borate
- Potassium trifluoro(4-trifluoromethyl)phenylborate
Comparison: Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate is unique due to its hydroxyl group, which enhances its reactivity and stability in various chemical reactions. Compared to similar compounds, it offers better performance in Suzuki–Miyaura coupling reactions due to its ability to form stable boron intermediates .
Propiedades
Fórmula molecular |
C7H4BF6KO |
|---|---|
Peso molecular |
268.01 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-hydroxy-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14;/h1-3,15H;/q-1;+1 |
Clave InChI |
CEYJDCIGXITPSL-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC(=C1)C(F)(F)F)O)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B14033540.png)







![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)


![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)


